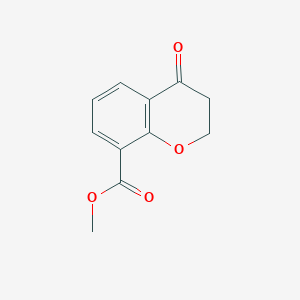

Methyl 4-oxochroman-8-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-oxo-2,3-dihydrochromene-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-11(13)8-4-2-3-7-9(12)5-6-15-10(7)8/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPXCMMROYOPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1OCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 4-Oxochroman-8-carboxylate

CAS Number: 91344-89-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-oxochroman-8-carboxylate, a heterocyclic organic compound belonging to the chromanone family. Due to the limited availability of data for this specific molecule, this guide leverages information on the synthesis, properties, and biological activities of the broader chroman-4-one class and its derivatives to present a predictive and informative resource.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the following properties can be inferred from its structure and data for related compounds.

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₁₁H₁₀O₄ | - |

| Molecular Weight | 206.20 g/mol | - |

| Appearance | Likely a white to off-white solid | General property of similar organic compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General solubility of esters and chromanones |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis

Experimental Workflow: Proposed Synthesis

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Oxochroman-8-carboxylic Acid (Hypothetical)

This protocol is adapted from general methods for 4-chromanone synthesis.

-

Reaction Setup: To a solution of a suitable substituted phenol (e.g., 2-hydroxy-3-methylbenzoic acid) in an appropriate solvent (e.g., a high-boiling point ether), add a Lewis acid catalyst (e.g., polyphosphoric acid or triflic acid).

-

Addition of Acrylating Agent: Slowly add an acrylic acid equivalent (e.g., acrylic acid or a derivative) to the reaction mixture at a controlled temperature.

-

Cyclization: Heat the reaction mixture to induce intramolecular Friedel-Crafts acylation and subsequent cyclization to form the chromanone ring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched with ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 4-oxochroman-8-carboxylic acid.

Protocol 2: Methyl Esterification (General Procedure)

This is a standard Fischer esterification protocol.

-

Reaction Setup: Dissolve 4-oxochroman-8-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

-

Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC.

-

Workup and Purification: After the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Remove the excess methanol under reduced pressure. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude this compound can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.

| Spectroscopy | Predicted Chemical Shifts/Signals |

| ¹H NMR | - Aromatic protons on the benzene ring (likely in the range of 7.0-8.0 ppm). - Methylene protons of the chroman ring adjacent to the oxygen (around 4.5 ppm). - Methylene protons of the chroman ring adjacent to the carbonyl group (around 2.8 ppm). - Methyl protons of the ester group (a singlet around 3.9 ppm). |

| ¹³C NMR | - Carbonyl carbon of the ketone (around 190-200 ppm). - Carbonyl carbon of the ester (around 165-175 ppm). - Aromatic carbons (in the range of 110-160 ppm). - Methylene carbons of the chroman ring. - Methyl carbon of the ester group (around 52 ppm). |

| IR (Infrared) | - A strong absorption band for the ketone C=O stretch (around 1680 cm⁻¹). - A strong absorption band for the ester C=O stretch (around 1720 cm⁻¹). - C-O stretching bands for the ether and ester groups. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 206.20. - Fragmentation patterns characteristic of chromanones and methyl esters. |

Biological Activity and Potential Applications

Specific biological data for this compound is not available in the public domain. However, the chroman-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on various substituted chroman-4-ones has revealed a wide range of activities.

Potential Signaling Pathway Involvement

Based on the activities of related chroman-4-one derivatives, this compound could potentially interact with various signaling pathways. The diagram below illustrates a generalized pathway where chromanone derivatives have shown inhibitory effects.

Caption: Generalized signaling pathway potentially modulated by chromanone derivatives.

Summary of Biological Activities of Related Chroman-4-ones

The following table summarizes the observed biological activities for various substituted chroman-4-one derivatives. It is important to note that these activities have not been confirmed for this compound itself.

| Biological Activity | Description | Example of Active Derivatives (if available) |

| Anticancer | Some chromanone derivatives have demonstrated cytotoxic effects against various cancer cell lines. | Flavonoids (2-phenylchroman-4-ones) |

| Antibacterial | Certain chromanones exhibit activity against both Gram-positive and Gram-negative bacteria. | Various substituted chroman-4-ones |

| Antifungal | Antifungal properties have been reported for some chromanone derivatives. | - |

| Anti-inflammatory | Inhibition of inflammatory pathways and enzymes has been observed. | - |

| Antioxidant | Radical scavenging and antioxidant effects are common in phenolic chromanones. | - |

Conclusion and Future Directions

This compound is a compound of interest due to its core chroman-4-one structure, which is associated with a wide range of biological activities. While specific data for this molecule is scarce, this guide provides a framework for its synthesis, characterization, and potential biological relevance based on the well-documented chemistry and pharmacology of the chromanone class.

Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, screening for various biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, would be crucial to ascertain its therapeutic potential. Mechanistic studies could then elucidate its specific molecular targets and signaling pathway interactions. Such research would contribute valuable knowledge to the field of medicinal chemistry and potentially lead to the development of novel therapeutic agents.

starting materials for methyl 4-oxochroman-8-carboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for methyl 4-oxochroman-8-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a direct, one-pot synthesis is not readily found in published literature, a logical and feasible two-step approach is presented, commencing with the synthesis of an 8-bromo-chroman-4-one intermediate, followed by a palladium-catalyzed carbonylation to yield the final product. This guide provides detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams to facilitate its application in a research and development setting.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through the initial construction of a halogenated chromanone ring system, which then serves as a versatile intermediate for the introduction of the methyl carboxylate group at the 8-position. The proposed pathway is outlined below:

Step 1: Synthesis of 8-Bromo-chroman-4-one

The initial phase of the synthesis focuses on the creation of the chromanone scaffold with a bromine atom at the 8-position. This is achieved through a base-catalyzed intramolecular cyclization of a substituted 2'-hydroxychalcone derivative, which is formed in situ from the aldol condensation of 2'-hydroxy-3'-bromoacetophenone and formaldehyde.

Step 2: Palladium-Catalyzed Carbonylation

The second and final step involves the conversion of the 8-bromo functionality to the desired methyl carboxylate group. This transformation is accomplished via a palladium-catalyzed carbonylation reaction. In the presence of a suitable palladium catalyst, a phosphine ligand, carbon monoxide, and methanol, the aryl bromide is efficiently converted to the corresponding methyl ester.

Experimental Protocols

The following are detailed experimental procedures for the proposed synthetic route.

Step 1: Synthesis of 8-Bromo-chroman-4-one

This procedure is adapted from a known method for the synthesis of substituted chroman-4-ones.[1][2]

Materials and Reagents:

-

2'-Hydroxy-3'-bromoacetophenone

-

Paraformaldehyde

-

Piperidine

-

Ethanol

-

Hydrochloric acid (1 M)

-

Dichloromethane

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2'-hydroxy-3'-bromoacetophenone (1.0 eq) in ethanol, add paraformaldehyde (1.5 eq) and piperidine (0.2 eq).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 8-bromo-chroman-4-one.

Expected Data:

| Compound | Molecular Formula | Molecular Weight | Yield (%) | Physical State |

| 8-Bromo-chroman-4-one | C₉H₇BrO₂ | 227.06 | 60-75 | Solid |

Step 2: Palladium-Catalyzed Carbonylation to this compound

This protocol is based on established methods for the palladium-catalyzed carbonylation of aryl bromides.

Materials and Reagents:

-

8-Bromo-chroman-4-one

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Toluene

-

Carbon monoxide (CO) gas

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a high-pressure reaction vessel, combine 8-bromo-chroman-4-one (1.0 eq), palladium(II) acetate (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).

-

Add potassium carbonate (2.0 eq), methanol (10 eq), and toluene.

-

Seal the vessel and purge with carbon monoxide gas three times.

-

Pressurize the vessel with carbon monoxide (50-100 psi) and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

-

After cooling to room temperature, carefully vent the CO gas in a fume hood.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield this compound.

Expected Data:

| Compound | Molecular Formula | Molecular Weight | Yield (%) | Physical State |

| This compound | C₁₁H₁₀O₄ | 206.19 | 70-85 | Solid |

Logical Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synthetic workflow and the chemical transformation pathway.

Caption: Proposed workflow for the synthesis of this compound.

Caption: Proposed reaction pathway for this compound synthesis.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 4-Oxochroman-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxochroman-8-carboxylate is a heterocyclic organic compound belonging to the chromanone family. The chromanone scaffold is a core structural motif in a variety of biologically active natural products and synthetic compounds, exhibiting a range of activities including anti-inflammatory, antioxidant, and antimicrobial properties. A thorough understanding of the structure of this compound is paramount for elucidating its structure-activity relationships, guiding synthetic modifications, and exploring its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound, presenting predicted spectroscopic data and outlining a plausible synthetic pathway.

Predicted Physicochemical Properties

| Property | Value |

| CAS Number | 91344-89-7[1] |

| Molecular Formula | C₁₁H₁₀O₄[2] |

| Molecular Weight | 206.19 g/mol [2] |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DMSO, chloroform, methanol) (predicted) |

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not publicly available, we can predict the expected spectral features based on the known chemical shifts and fragmentation patterns of its constituent functional groups.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | dd | 1H | H-7 (Aromatic) |

| ~7.5-7.7 | t | 1H | H-6 (Aromatic) |

| ~7.2-7.4 | dd | 1H | H-5 (Aromatic) |

| ~4.6 | t | 2H | H-2 (Methylene) |

| ~2.8 | t | 2H | H-3 (Methylene) |

| ~3.9 | s | 3H | -OCH₃ (Ester) |

Caption: Predicted ¹H NMR spectrum of this compound.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190-195 | C-4 (Ketone C=O) |

| ~165-170 | C-9 (Ester C=O) |

| ~160-165 | C-8a (Aromatic Quaternary) |

| ~135-140 | C-6 (Aromatic CH) |

| ~125-130 | C-8 (Aromatic Quaternary) |

| ~120-125 | C-7 (Aromatic CH) |

| ~115-120 | C-5 (Aromatic CH) |

| ~110-115 | C-4a (Aromatic Quaternary) |

| ~65-70 | C-2 (Methylene -O-CH₂-) |

| ~50-55 | -OCH₃ (Ester) |

| ~35-40 | C-3 (Methylene -CH₂-C=O) |

Caption: Predicted ¹³C NMR spectrum of this compound.

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch |

| ~1730-1750 | Strong | Ester C=O stretch |

| ~1680-1700 | Strong | Ketone C=O stretch |

| ~1580-1620 | Medium-Strong | Aromatic C=C stretch |

| ~1200-1300 | Strong | C-O stretch (ester and ether) |

Caption: Predicted IR absorption bands for this compound.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 206 | High | [M]⁺ (Molecular ion) |

| 175 | Moderate | [M - OCH₃]⁺ |

| 147 | Moderate | [M - COOCH₃]⁺ |

| 120 | High | [C₇H₄O₂]⁺ (from cleavage of the chromanone ring) |

Caption: Predicted major fragments in the mass spectrum of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Oxochroman-8-carboxylic acid

This step involves the intramolecular Friedel-Crafts acylation of a suitable precursor.

Caption: Synthetic scheme for 4-Oxochroman-8-carboxylic acid.

Protocol:

-

To a flask equipped with a mechanical stirrer, add 2-phenoxy-nicotinic acid.

-

Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the starting material).

-

Heat the mixture with stirring to a temperature of 100-120 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Esterification to this compound

This is a standard Fischer esterification reaction.

Caption: Synthetic scheme for the esterification step.

Protocol:

-

Dissolve 4-oxochroman-8-carboxylic acid in an excess of dry methanol.

-

Add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the chromanone scaffold is known to be a "privileged structure" in medicinal chemistry. Derivatives of 4-chromanone have been reported to possess anti-inflammatory, antimicrobial, and plant immunity-inducing properties.[3][4][5]

Based on the activities of related compounds, it is plausible that this compound could modulate inflammatory signaling pathways. One such pathway is the Toll-like Receptor 4 (TLR4) signaling cascade, which plays a crucial role in the innate immune response and inflammation.

Caption: Hypothesized modulation of the TLR4 signaling pathway.

This proposed pathway suggests that this compound could potentially inhibit the activation of TAK1, a key downstream kinase in the TLR4 pathway. This inhibition would prevent the subsequent phosphorylation of the IKK complex and the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. Further experimental validation is required to confirm this hypothesis.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. This guide has provided a detailed overview of the predicted spectral data that would confirm its molecular structure. Furthermore, a plausible synthetic route has been outlined, providing a framework for its laboratory preparation. The exploration of the biological activities of this and related chromanone derivatives continues to be an active area of research, with potential applications in the development of novel therapeutic agents. The information presented herein serves as a valuable resource for researchers dedicated to advancing our understanding of this important class of heterocyclic compounds.

References

Spectroscopic Profile of Methyl 4-Oxochroman-8-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The spectroscopic data for methyl 4-oxochroman-8-carboxylate can be predicted by analyzing its two main structural components: the 4-chromanone moiety and the methyl benzoate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5, H6, H7 (Aromatic) | 7.0 - 8.0 | m | |

| H2 (Methylene) | ~4.6 | t | ~6-7 |

| H3 (Methylene) | ~2.8 | t | ~6-7 |

| OCH₃ (Methyl Ester) | ~3.9 | s |

Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the carbonyl carbons, aromatic carbons, methylene carbons, and the methyl ester carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (Ketone C=O) | 190 - 195 |

| C8a, C4a (Aromatic Quaternary) | 120 - 165 |

| C5, C6, C7 (Aromatic CH) | 115 - 140 |

| C8 (Aromatic Quaternary - Ester) | 125 - 135 |

| C2 (Methylene - O-CH₂) | ~68 |

| C3 (Methylene - CH₂-C=O) | ~37 |

| OCH₃ (Methyl Ester) | ~52 |

| C=O (Ester) | 165 - 170 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups of the ketone and the ester, as well as vibrations from the aromatic ring and C-O bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| C=O Stretch (Ester) | 1715 - 1730 | Strong |

| C-O Stretch (Ester) | 1250 - 1300 | Strong |

| C-O-C Stretch (Ether in Chromanone) | 1200 - 1250 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the ester group and the chromanone ring.

| m/z Value | Predicted Assignment |

| 206 | [M]⁺ (Molecular Ion) |

| 175 | [M - OCH₃]⁺ |

| 147 | [M - COOCH₃]⁺ |

| 120 | Retro-Diels-Alder fragmentation of the chromanone ring |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the particular instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution, dissolve the compound in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification of these predicted data is essential for definitive structural confirmation. The provided protocols offer a starting point for researchers to obtain and analyze the necessary spectroscopic information.

An In-depth Technical Guide to the Physical Properties of Methyl 4-oxochroman-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxochroman-8-carboxylate is a heterocyclic building block with potential applications in medicinal chemistry and materials science. An understanding of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, formulation, and application in drug discovery and development. This technical guide outlines the standard methodologies for determining these properties.

Physical Properties of this compound

While specific, experimentally determined values for the melting point and solubility of this compound are not found in the reviewed literature, the following tables represent the typical format for presenting such data once obtained through the experimental protocols detailed below.

Table 1: Melting Point of this compound

| Parameter | Value |

| Melting Point Range | Data not available |

| Method | Capillary Method |

| Purity | >97% (Assumed) |

| Observations | Data not available |

Table 2: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Shake-Flask |

Experimental Protocols

The following are detailed experimental protocols for the determination of the melting point and solubility of a solid organic compound such as this compound.

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[1][2]

Principle: A small amount of the finely powdered sample is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Thermometer or digital temperature probe

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: The sample of this compound should be a fine, dry powder. If necessary, grind the sample using a mortar and pestle.[3][4]

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the capillary tube on a hard surface to pack the solid down. Repeat until the packed sample is 2-3 mm high.[3]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3][5]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[1][3]

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6][7]

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a prolonged period to allow the system to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.[6][8]

Apparatus:

-

Glass flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker or water bath. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[6]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the sample.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of the dissolved this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Visualizations

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Shake-Flask Solubility Measurement.

While a specific protocol for the synthesis of this compound was not found, a plausible synthetic route can be inferred from general methods for the synthesis of chromanones. One common approach involves the intramolecular cyclization of a suitably substituted phenol.

Caption: Plausible Synthesis of this compound.

References

The Chromanone Core: A Privileged Scaffold in Drug Discovery - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one, or chromanone, scaffold is a prominent heterocyclic structure found in a vast array of natural products and synthetic compounds. Its rigid bicyclic system, composed of a benzene ring fused to a dihydropyranone ring, has earned it the status of a "privileged structure" in medicinal chemistry. This designation stems from its ability to serve as a versatile template for the design of ligands targeting a wide range of biological entities, leading to a diverse pharmacological profile. Historically, the exploration of chromanone derivatives has been closely linked to the study of their unsaturated counterparts, chromones, with naturally occurring compounds often providing the initial inspiration for synthetic exploration. This technical guide provides an in-depth overview of the discovery and history of chromanone derivatives, detailing key synthetic methodologies, presenting quantitative biological activity data, and illustrating their mechanisms of action through signaling pathway diagrams.

Historical Perspective: From Natural Products to Synthetic Libraries

The journey into the therapeutic potential of the chromone and chromanone family began with the investigation of natural sources. One of the earliest and most significant examples is Khellin , a furanochromone extracted from the seeds of the plant Ammi visnaga.[1][2] For centuries, extracts of this plant were used in traditional medicine in the Mediterranean region as a diuretic and smooth muscle relaxant.[1][2] In the mid-20th century, purified Khellin was explored for the treatment of angina pectoris and asthma due to its vasodilatory and bronchodilatory properties.[1] The biological activity of Khellin spurred significant interest in the synthesis of other chromone and, subsequently, chromanone derivatives, as researchers sought to improve upon its therapeutic profile and explore a wider range of pharmacological activities.[2] This marked the beginning of a systematic exploration of the chromanone scaffold, leading to the development of extensive libraries of synthetic derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

Key Synthetic Methodologies

The synthesis of the chromanone core and its derivatives has evolved from classical methods requiring harsh conditions to more efficient and versatile modern techniques.

Classical Synthetic Routes

One of the foundational methods for synthesizing 4-chromanones involves the intramolecular cyclization of 3-aryloxypropanoic acids, often catalyzed by strong acids like polyphosphoric acid or triflic acid. A common approach starts with the Michael addition of a phenol to an activated alkene, such as acrylonitrile, followed by hydrolysis and cyclization.

Modern Synthetic Approaches

More contemporary methods offer milder reaction conditions, greater functional group tolerance, and the ability to introduce diverse substituents.

2.2.1. Base-Mediated Aldol Condensation and Intramolecular Oxa-Michael Addition

A widely used and efficient one-step procedure for the synthesis of 2-substituted chroman-4-ones involves the reaction of a 2'-hydroxyacetophenone with an appropriate aldehyde.[5] This reaction proceeds via a base-promoted crossed aldol condensation, followed by an intramolecular oxa-Michael addition.[5]

Experimental Protocol: Synthesis of 2-Alkyl-Substituted Chroman-4-ones[5][6]

Materials:

-

Appropriate 2'-hydroxyacetophenone (1.0 equiv)

-

Appropriate aldehyde (1.1 equiv)

-

Diisopropylamine (DIPA) (1.1 equiv)

-

Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)

-

Dichloromethane (CH₂Cl₂)

-

10% aqueous Sodium Hydroxide (NaOH)

-

1 M aqueous Hydrochloric Acid (HCl)

-

Water

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a microwave reactor vessel, add the appropriate 2'-hydroxyacetophenone, the aldehyde, and DIPA to a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol.

-

Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

2.2.2. Tandem Reactions for Flavanone Synthesis

Flavanones (2-phenylchroman-4-ones) are a significant subclass of chromanones. One-pot reactions, such as the ethylenediamine diacetate (EDDA)-catalyzed reaction of 2-hydroxyacetophenones, aromatic aldehydes, and aniline, provide a rapid route to these structures via a Mannich-type reaction.[6]

Experimental Protocol: One-Pot Synthesis of Flavanones[8]

Materials:

-

Substituted N,N-dialkyldithiocarbamates (5 mmol)

-

Benzaldehyde aminals (5 mmol)

-

Methanol (50 mL)

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of the N,N-dialkyldithiocarbamate in methanol, add the aminal.

-

Reflux the mixture for 30 minutes.

-

Upon cooling, a precipitate will form.

-

Filter the solid, wash with methanol (5 mL), and dry.

-

Recrystallize the product from ethanol for purification.

Biological Activities and Quantitative Data

Chromanone derivatives have demonstrated a remarkable range of biological activities. The following tables summarize some of the quantitative data reported in the literature.

Table 1: Anticancer Activity of Chromanone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| KBB-NX20 | Multiple Myeloma | < 1 | [7] |

| 5i (chromone-2-aminothiazole derivative) | HL-60 | 0.25 | [8] |

| 8a (3-(4-Fluorophenyl)-2-(2-aminopyridin-4-yl)chromone) | p38α MAP kinase | 0.017 | [9] |

| 8e (derivative of 8a) | p38α MAP kinase | - | [9] |

| Derivative 1 | HCT 116, SW620, LoVo, Caco-2, HT-29 | 8-20 | [10] |

| Derivative 3 | HCT 116, SW620, LoVo, Caco-2, HT-29 | 15-30 | [10] |

| Derivative 5 | HCT 116, SW620, LoVo, Caco-2, HT-29 | 15-30 | [10] |

| Paecilin F-H (dimeric chromanone derivatives) 8 | MIA-PaCa-2 | 2.6 | [11] |

| Paecilin F-H (dimeric chromanone derivatives) 9 | MIA-PaCa-2 | 2.1 | [11] |

Table 2: Antimicrobial Activity of Chromanone Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 2-propyl-4-chromanol 4a | Mycobacterium tuberculosis | 12.5 | [12] |

| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | Candida albicans | 7.8 | [13] |

| Paecilin F-H (dimeric chromanone derivatives) 10 | Bacillus cereus | 4 | [11] |

| 2-chlorobenzylidene-benzodiazepine 3b | Candida albicans | 3.13 | [14] |

| 6-bromochromone-3-carbonitrile | Candida species | 5-50 | [15] |

Table 3: Enzyme Inhibition and Other Biological Activities

| Compound | Target | IC50/EC50 (µM) | Activity | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | SIRT2 Inhibitor | [5][16] |

| 8-bromo-6-chloro-2-pentylchroman-4-one (1a) | SIRT2 | 4.5 | SIRT2 Inhibitor | [5][16] |

| Chromone-2-aminothiazole derivative 5i | CK2 | 0.08 | Protein Kinase CK2 Inhibitor | [8] |

| NO-releasing 4-chromanone derivative 14c | Aorta rings | 0.0215 | Vasodilator | [17] |

| Chromanone derivatives | RAW264.7 cells | 7.0-12.0 | NO Production Inhibition | [4] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of chromanone derivatives are a result of their interaction with various molecular targets and modulation of key signaling pathways.

Inhibition of Kinase Signaling Pathways in Cancer

Several chromanone derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer.

p38 MAP Kinase Pathway: Certain 3,2-diarylchromone derivatives are potent inhibitors of p38α MAP kinase, a key enzyme in the cellular response to stress and inflammation that is also implicated in cancer.[9]

Caption: Inhibition of the p38 MAP kinase pathway by chromanone derivatives.

Protein Kinase CK2 Pathway: Chromone-2-aminothiazole hybrids have been developed as highly effective inhibitors of protein kinase CK2, a constitutively active serine/threonine kinase that promotes cell growth and proliferation and suppresses apoptosis.[8] Inhibition of CK2 by these derivatives can induce apoptosis in cancer cells.[8]

Caption: Chromanone derivatives induce apoptosis by inhibiting the CK2 signaling pathway.

Modulation of Inflammatory Pathways

Chromanone derivatives have shown significant anti-neuroinflammatory activity by targeting key signaling cascades in microglia.

TLR4/NF-κB and PI3K/Akt Signaling: Certain chromanone derivatives can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by suppressing the TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling pathways.[18] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[18]

Caption: Anti-neuroinflammatory mechanism of chromanone derivatives.

Conclusion and Future Directions

The chromanone scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. From its roots in natural product chemistry to the sophisticated synthetic methodologies and detailed mechanistic studies of today, the field continues to expand. The versatility of the chromanone core allows for fine-tuning of its pharmacological properties, leading to the development of highly potent and selective inhibitors of various biological targets. Future research will likely focus on the development of chromanone derivatives with improved pharmacokinetic profiles, the exploration of novel mechanisms of action, and the application of this privileged scaffold to a wider range of diseases. The rich history and demonstrated potential of chromanone derivatives ensure their continued importance in the landscape of drug discovery and development.

References

- 1. ijrpc.com [ijrpc.com]

- 2. researchgate.net [researchgate.net]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromanone and flavanone synthesis [organic-chemistry.org]

- 7. ashpublications.org [ashpublications.org]

- 8. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ovid.com [ovid.com]

- 18. BioKB - Publication [biokb.lcsb.uni.lu]

The Biological Potential of Methyl 4-Oxochroman-8-carboxylate: An In-depth Technical Perspective

The Chroman-4-one Scaffold: A Foundation for Diverse Bioactivity

The chroman-4-one core is a common motif in a variety of natural products and synthetic molecules with significant therapeutic properties.[1] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2][3] The specific biological activity and potency are highly dependent on the substitution pattern on the chroman-4-one ring system.[4][5]

Inferred Biological Activity from 8-Substituted Analogs

Research into the structure-activity relationships of chroman-4-one derivatives has provided valuable insights into the role of substituents at various positions. Substitution at the 8-position, in particular, has been shown to be compatible with and, in some cases, crucial for potent biological activity.

Sirtuin 2 (SIRT2) Inhibition

A significant area of investigation for 8-substituted chroman-4-ones is their activity as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[4] SIRT2 is implicated in various cellular processes and is considered a therapeutic target for neurodegenerative diseases and cancer.[4] Studies have shown that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one scaffold are favorable for potent and selective SIRT2 inhibition.[4][5]

The methyl carboxylate group at the 8-position of methyl 4-oxochroman-8-carboxylate is an electron-withdrawing group, suggesting that this compound could potentially exhibit SIRT2 inhibitory activity.

Quantitative Data on 8-Substituted Chroman-4-one SIRT2 Inhibitors

| Compound | Substitution Pattern | SIRT2 IC50 (µM) | Selectivity over SIRT1 & SIRT3 | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | 6-Br, 8-Br, 2-pentyl | 1.5 | High | [4][5] |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-Br, 6-Cl, 2-pentyl | 4.5 | High | [5] |

| 6-bromo-8-chloro-2-pentylchroman-4-one | 6-Br, 8-Cl, 2-pentyl | 10.6 | High | [5] |

Anticancer Activity

The chroman-4-one skeleton is a common feature in many compounds evaluated for their anticancer properties.[2][6][7] While specific data for 8-carboxy substituted chroman-4-ones in anticancer assays is sparse, the general importance of this scaffold in the design of anticancer agents is well-established. The antiproliferative effects of some chroman-4-one derivatives have been linked to their ability to induce apoptosis and cause cell cycle arrest in cancer cell lines.[2][8]

Other Potential Activities

A naturally occurring chromone, 5-Hydroxy-2,3-dimethyl-4-oxo-7-(2-oxopropyl)-4H-chromene-8-carboxylic acid, has been reported to inhibit nitric oxide production, suggesting potential anti-inflammatory activity.[1][9] Although this is a chromone and a carboxylic acid, it further highlights that functionalization at the 8-position can lead to significant biological effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of related chroman-4-one derivatives.

SIRT2 Inhibition Assay (Fluorescence-Based)

This protocol is based on the methods described for the evaluation of substituted chroman-4-one derivatives as SIRT2 inhibitors.[4][5]

Objective: To determine the in vitro inhibitory activity of a test compound against human SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys-SIRT2 substrate)

-

NAD+

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound (dissolved in DMSO)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The final concentration of DMSO in the assay should be kept constant (e.g., <1%).

-

In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.

-

Add the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the recombinant human SIRT2 enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate the plate at 37°C for an additional period (e.g., 30 minutes) to allow for signal development.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiproliferative MTT Assay

This protocol is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

Objective: To evaluate the effect of a test compound on the proliferation of human cancer cells.

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells for a vehicle control (medium with DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the biological activity of chroman-4-one derivatives.

Caption: Key structural features of chroman-4-ones for potent SIRT2 inhibition.

Caption: A typical workflow for assessing the biological activity of a novel compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the extensive research on the chroman-4-one scaffold provides a strong basis for predicting its potential as a bioactive molecule. The presence of an electron-withdrawing methyl carboxylate group at the 8-position aligns with the structure-activity relationships identified for potent and selective SIRT2 inhibitors. Furthermore, the general anticancer and other pharmacological properties associated with the chroman-4-one core suggest that this compound is a promising candidate for further biological evaluation. The experimental protocols detailed in this guide provide a framework for the systematic investigation of its potential therapeutic applications.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities [ouci.dntb.gov.ua]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: The Utility of the Chromone-8-Carboxylate Scaffold in Organic Synthesis

Introduction

Methyl 4-oxochroman-8-carboxylate is a heterocyclic building block containing a chromanone core functionalized with a methyl ester. While specific, published synthetic applications starting directly from this molecule are not extensively documented in readily available literature, the closely related chromone-8-carboxylic acid scaffold is of significant interest, particularly in the field of medicinal chemistry. This scaffold is a key structural component in the synthesis of various biologically active molecules.

A prominent example of the synthetic utility of this structural class is its role in the preparation of Flavoxate , a smooth muscle antispasmodic drug. The key precursor to Flavoxate is 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. This document will detail the synthetic protocols for preparing this key intermediate and its subsequent conversion to Flavoxate, illustrating the practical application of the chromone-8-carboxylate system in drug development.

Application Note 1: Synthesis of the Key Intermediate, 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid

3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid serves as the central building block for the synthesis of Flavoxate.[1] Its synthesis involves the oxidation of a formyl group at the 8-position of the chromone ring.

Experimental Protocol: Oxidation of 8-formyl-3-methyl-2-phenyl-4H-chromen-4-one

This protocol is adapted from the synthesis described in the literature for the preparation of the carboxylic acid intermediate.[2]

-

Reaction Setup: A solution of 8-formyl-3-methyl-2-phenyl-4H-chromen-4-one (4 g, 15 mmol) is prepared in 2-butanone and heated to 363–368 K.

-

Oxidation: 31% hydrogen peroxide (H₂O₂) (50 ml) is added to the heated solution. This addition is repeated four times at 10-hour intervals.

-

Quenching: After the final addition and stirring for 10 hours, the excess H₂O₂ is quenched by the addition of sodium bisulfite (NaHSO₃).

-

Acidification and Extraction: The reaction mixture is acidified with 10% hydrochloric acid (HCl) and extracted with ethyl acetate (AcOEt).

-

Work-up: The organic extracts are concentrated in vacuo. The residue is dissolved in a saturated sodium bicarbonate (NaHCO₃) solution and washed with ethyl acetate. The aqueous layer is then re-acidified with 10% HCl and extracted again with ethyl acetate.

-

Purification: The final organic extracts are dried with sodium sulfate (Na₂SO₄), concentrated in vacuo, and the resulting residue is recrystallized from ethanol.

Data Presentation

| Reactant | Reagents | Solvent | Temperature | Time | Product | Yield |

| 8-formyl-3-methyl-2-phenyl-4H-chromen-4-one | 31% H₂O₂, NaHSO₃, 10% HCl | 2-butanone | 363–368 K | 40 h | 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | 81% |

Application Note 2: Synthesis of Flavoxate via Esterification

Flavoxate is synthesized through the esterification of 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid with 2-(1-piperidinyl)ethanol.[1] This reaction forms the final ester linkage present in the active pharmaceutical ingredient.

Experimental Protocol: Esterification of 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid

The following is a general protocol for the esterification step to yield Flavoxate.

-

Activation of Carboxylic Acid: 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid is converted to its corresponding acyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature until the evolution of gas ceases.

-

Esterification: In a separate flask, 2-(1-piperidinyl)ethanol is dissolved in an inert solvent (e.g., DCM) along with a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to act as an acid scavenger. The solution is cooled in an ice bath.

-

Reaction: The freshly prepared acyl chloride solution is added dropwise to the cooled solution of the alcohol and base under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The mixture is then washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield Flavoxate.

Data Presentation

| Reactant | Reagents | Solvent | Base | Product |

| 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. 2-(1-piperidinyl)ethanol | DCM | Triethylamine | Flavoxate |

Visualizations

Synthesis Pathway of Flavoxate

Caption: Overall synthetic route to Flavoxate.

Logical Relationship of Key Compounds

Caption: Relationship between the core scaffold and key molecules.

References

Application Notes and Protocols: Methyl 4-Oxochroman-8-carboxylate in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-oxochroman-8-carboxylate is a heterocyclic building block with potential applications in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive ketone and a methyl ester on a chroman scaffold, makes it an attractive starting material for the synthesis of more complex molecular architectures. This document provides an overview of its properties, potential synthetic applications, and generalized protocols for its use, based on established chemical principles, due to a lack of specific published data on this particular molecule.

Introduction

The chroman framework is a privileged scaffold in drug discovery, appearing in a variety of biologically active compounds. The presence of both a ketone at the 4-position and a carboxylate at the 8-position on the chroman ring system in this compound offers multiple points for chemical modification. The ketone can undergo reactions such as reduction, olefination, and condensation, while the ester can be hydrolyzed, reduced, or converted to an amide. This versatility allows for the introduction of diverse functional groups and the construction of complex polycyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from commercially available sources.

| Property | Value | Reference |

| CAS Number | 91344-89-7 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₄ | [1][2] |

| Molecular Weight | 206.19 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Purity | Typically ≥97% | [1] |

Synthetic Applications & Experimental Protocols

Modification of the Ketone Moiety

The ketone at the 4-position is a versatile handle for various chemical transformations.

A common transformation is the reduction of the ketone to a secondary alcohol, which can then be used in further functionalization, such as etherification or esterification.

Generalized Protocol for the Reduction of this compound:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄, 1.1 eq), portion-wise.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify the product by column chromatography on silica gel.

Table 2: Hypothetical Quantitative Data for Ketone Reduction

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH₄ | Methanol | 0 | 1 | >95 |

| 2 | LiAlH₄ | THF | 0 to rt | 2 | >90 |

Note: LiAlH₄ would also reduce the ester functionality.

Modification of the Ester Moiety

The methyl ester at the 8-position can be readily converted into other functional groups.

Hydrolysis of the methyl ester provides the corresponding carboxylic acid, which is a key intermediate for amide bond formation or other derivatizations.

Generalized Protocol for the Hydrolysis of this compound:

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1 M HCl).

-

Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting carboxylic acid can often be used in the next step without further purification.

The carboxylic acid can be coupled with a variety of amines to form amides, a common functional group in pharmaceuticals.

Generalized Protocol for Amide Formation:

-

Dissolve the 4-oxochroman-8-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1.1 eq) or EDC (1.1 eq) in the presence of HOBt (1.1 eq).

-

Add a base, such as triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the amide product by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the potential synthetic utility of this compound as a versatile building block.

Caption: Key transformations of this compound.

Caption: Workflow for derivatization of the building block.

Conclusion

This compound represents a promising, albeit underutilized, building block for the synthesis of complex molecules. Its dual functionality allows for a wide range of chemical modifications, providing access to a diverse chemical space relevant to drug discovery and materials science. The generalized protocols provided herein serve as a starting point for researchers to explore the synthetic potential of this versatile chroman derivative. Further research is warranted to fully elucidate its reactivity and applications in the synthesis of novel compounds.

References

Application Notes and Protocols: Reactions of the Carbonyl Group in Methyl 4-Oxochroman-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations targeting the C4-carbonyl group of methyl 4-oxochroman-8-carboxylate. This versatile scaffold is a valuable starting material in medicinal chemistry and drug discovery, and the functionalization of its keto group opens avenues to a diverse range of novel heterocyclic compounds. The following protocols are based on established methodologies for chroman-4-ones and related ketones, offering a practical guide for the synthesis of key derivatives.

Reduction of the Carbonyl Group

Reduction of the C4-carbonyl group to a hydroxyl function is a fundamental transformation, yielding methyl 4-hydroxychroman-8-carboxylate. This alcohol can serve as a precursor for further derivatization, such as etherification or esterification.

Experimental Protocol: Sodium Borohydride Reduction

This protocol describes the reduction of the ketone to a secondary alcohol using the mild and selective reducing agent, sodium borohydride.

Workflow Diagram

Application Notes and Protocols for the Derivatization of Methyl 4-Oxochroman-8-carboxylate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chroman-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial agents.[1][3] Methyl 4-oxochroman-8-carboxylate is a key starting material for the synthesis of a diverse library of chroman-4-one derivatives, offering multiple points for chemical modification. The ester functionality at the 8-position, the ketone at the 4-position, and the methylene group at the 3-position are all amenable to chemical derivatization, allowing for the exploration of the chemical space around this scaffold to optimize biological activity and pharmacokinetic properties.

This document provides detailed application notes and protocols for the derivatization of this compound, focusing on modifications that are relevant to medicinal chemistry programs.

Key Derivatization Strategies

The derivatization of this compound can be approached through several key synthetic strategies to generate novel analogs with potential therapeutic applications. These strategies primarily target the ester group at the 8-position, the carbonyl group at the 4-position, and the activated methylene group at the 3-position.

A general workflow for the derivatization and subsequent biological evaluation of this compound is outlined below.

Caption: A general workflow for the derivatization and evaluation of this compound.

Experimental Protocols

Hydrolysis of the Methyl Ester

The hydrolysis of the methyl ester at the 8-position to the corresponding carboxylic acid is a fundamental transformation that opens up a wide range of further derivatizations, most notably amide bond formation.

Protocol 1: Synthesis of 4-Oxochroman-8-carboxylic Acid

-

Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1N HCl.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-oxochroman-8-carboxylic acid.

-

Amide Bond Formation

The carboxylic acid can be coupled with a variety of amines to generate a library of amides. This modification is crucial in medicinal chemistry for modulating solubility, cell permeability, and target engagement.

Protocol 2: Synthesis of 4-Oxochroman-8-carboxamides

-

Materials: 4-Oxochroman-8-carboxylic acid, desired amine (1.1 eq), N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent, 4-Dimethylaminopyridine (DMAP, catalytic amount), Dichloromethane (DCM).

-

Procedure:

-

To a solution of 4-oxochroman-8-carboxylic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq) and DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Derivatization at the 3-Position via Aldol Condensation

The activated methylene group at the 3-position can undergo condensation reactions with various aldehydes to introduce diverse substituents.

Protocol 3: Synthesis of 3-(Arylidene)-4-oxochroman-8-carboxylates

-

Materials: this compound, aromatic aldehyde (1.1 eq), Piperidine (catalytic amount), Ethanol.

-

Procedure:

-

Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine.

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

If the product does not precipitate, concentrate the reaction mixture and purify by column chromatography.

-

Data Presentation

The following tables summarize hypothetical quantitative data for a series of derivatized methyl 4-oxochroman-8-carboxylates, illustrating how such data should be presented for clear comparison.

Table 1: Synthesis and Yield of 4-Oxochroman-8-carboxamide Derivatives

| Compound ID | Amine | Yield (%) |

| 1a | Benzylamine | 85 |

| 1b | 4-Fluorobenzylamine | 82 |

| 1c | Piperidine | 91 |

| 1d | Morpholine | 88 |

Table 2: Biological Activity of 3-(Arylidene)-4-oxochroman-8-carboxylate Derivatives against SIRT2

| Compound ID | Aldehyde | IC50 (µM) for SIRT2 |

| 2a | Benzaldehyde | 15.2 |

| 2b | 4-Chlorobenzaldehyde | 8.7 |

| 2c | 4-Methoxybenzaldehyde | 22.5 |

| 2d | 3,4-Dimethoxybenzaldehyde | 12.1 |

Potential Signaling Pathway Involvement

Chroman-4-one derivatives have been reported to modulate various signaling pathways. For instance, some derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[4] Inhibition of SIRT2 has been implicated in neuroprotective and anti-cancer effects.

Caption: Potential signaling pathway modulation by 4-oxochroman-8-carboxylate derivatives through SIRT2 inhibition.

Conclusion

This compound serves as a versatile platform for the generation of diverse chemical entities with significant potential in medicinal chemistry. The protocols outlined in this document provide a foundation for the synthesis and exploration of novel derivatives. The systematic derivatization and subsequent biological evaluation of these compounds can lead to the identification of potent and selective modulators of various biological targets, ultimately contributing to the development of new therapeutic agents. Further structure-activity relationship (SAR) studies are crucial to optimize the potency and drug-like properties of these promising scaffolds.

References

Application Notes and Protocols for Chromanone Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various experimental setups in chromanone synthesis, a critical scaffold in medicinal chemistry and natural product synthesis. The following sections outline distinct synthetic strategies, offering researchers a selection of methods adaptable to different target molecules and available resources.

Organocatalytic Enantioselective Synthesis of Chromanones

This method focuses on the asymmetric synthesis of chromanones using a bifunctional thiourea catalyst, which promotes an intramolecular oxo-conjugate addition. This approach is notable for its high enantioselectivity and the use of mild reaction conditions.[1][2]

Experimental Protocol:

A detailed protocol for this method involves the cyclization of α-substituted chalcones.[2]

Materials:

-

α-substituted chalcone (1 equivalent)

-

Bifunctional quinine-derived thiourea catalyst (20 mol%)

-

Toluene

-

Sodium bicarbonate (for workup)

-

Magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

To a solution of the α-substituted chalcone in toluene (0.1 M), add the bifunctional thiourea catalyst.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched chromanone.

-

For substrates that are β-ketoesters, a subsequent decarboxylation step can be performed in the same pot to yield the final chromanone product.[2]

Data Presentation:

| Entry | Substrate (R) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Phenyl | 20 | High | 94 |

| 2 | 4-Methoxyphenyl | 20 | High | 92 |

| 3 | 4-Nitrophenyl | 20 | High | 90 |

| 4 | Naphthyl | 20 | High | 91 |

| 5 | Cyclohexyl | 20 | Good | 80 |

Table 1: Representative results for the organocatalytic enantioselective synthesis of chromanones. Data extracted from literature.[2]

Experimental Workflow:

Figure 1: Workflow for Organocatalytic Chromanone Synthesis.

Palladium-Catalyzed Wacker-Type Oxidative Cyclization

This protocol describes the synthesis of 2-methylchromanone derivatives through a novel palladium-catalyzed Wacker-type oxidative cyclization. A key feature of this reaction is a 1,5-hydride shift from an alkyl group to the palladium center.[3]

Experimental Protocol:

Materials:

-

Allylic 2-hydroxyphenyl ketone substrate (1 equivalent)

-